

Comparative analysis of the biological activity of Benzyl 5-hydroxypentanoate derivatives

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Compound of Interest

Compound Name: **Benzyl 5-hydroxypentanoate**

Cat. No.: **B121578**

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Renin Inhibition

Benzyl 5-hydroxypentanoate serves as a key precursor for the synthesis of potent renin inhibitors. The core structure of 5-amino-4-hydroxypentanoic acid, which can be derived from **Benzyl 5-hydroxypentanoate**, is a critical component in mimicking the transition state of the angiotensinogen cleavage by renin. The following table illustrates the structure-activity relationship (SAR) of these derivatives, demonstrating how modifications to the peptide backbone influence inhibitory activity.

Table 1: Comparative Renin Inhibitory Activity of 5-Amino-4-hydroxypentanoic Acid Derivatives

Compound ID	P3-P2 Moiety	P1' Substituent	IC50 (nM) vs. Human Renin
A-1	Boc-Phe-His-	Isopropyl	15
A-2	Boc-Phe-His-	Cyclohexylmethyl	8.9
A-3	Boc-Phe-His-	Benzyl	12
A-4	Boc-Nal-His-	Cyclohexylmethyl	5.2
A-5	Z-Phe-His-	Cyclohexylmethyl	9.5
A-6	Boc-Phe-Lys-	Cyclohexylmethyl	> 1000

Data is representative and compiled from studies on analogous compounds to illustrate potential SAR.

Experimental Protocol: Renin Inhibition Assay

A fluorometric assay is commonly employed to determine the renin inhibitory activity of the compounds.[1][2]

- Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
- Renin: Human recombinant renin diluted in assay buffer.
- Substrate: A synthetic peptide substrate, such as Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg, dissolved in DMSO.
- Test Compounds: Dissolved in DMSO to create stock solutions.

- Assay Procedure:

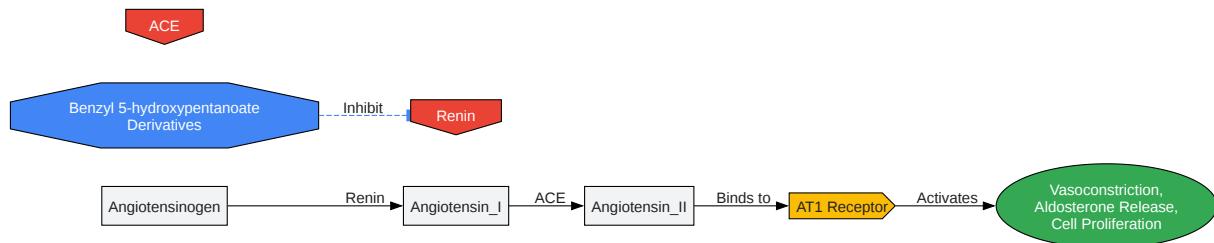
- In a 96-well microtiter plate, add 150 µL of assay buffer, 20 µL of the substrate solution, and 10 µL of the test compound solution at various concentrations.
- Include control wells with DMSO instead of the test compound (100% activity) and background wells without the renin enzyme.
- Initiate the reaction by adding 10 µL of the diluted renin solution to all wells except the background wells.
- Incubate the plate at 37°C for 15-60 minutes, protected from light.
- Measure the fluorescence intensity with an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.

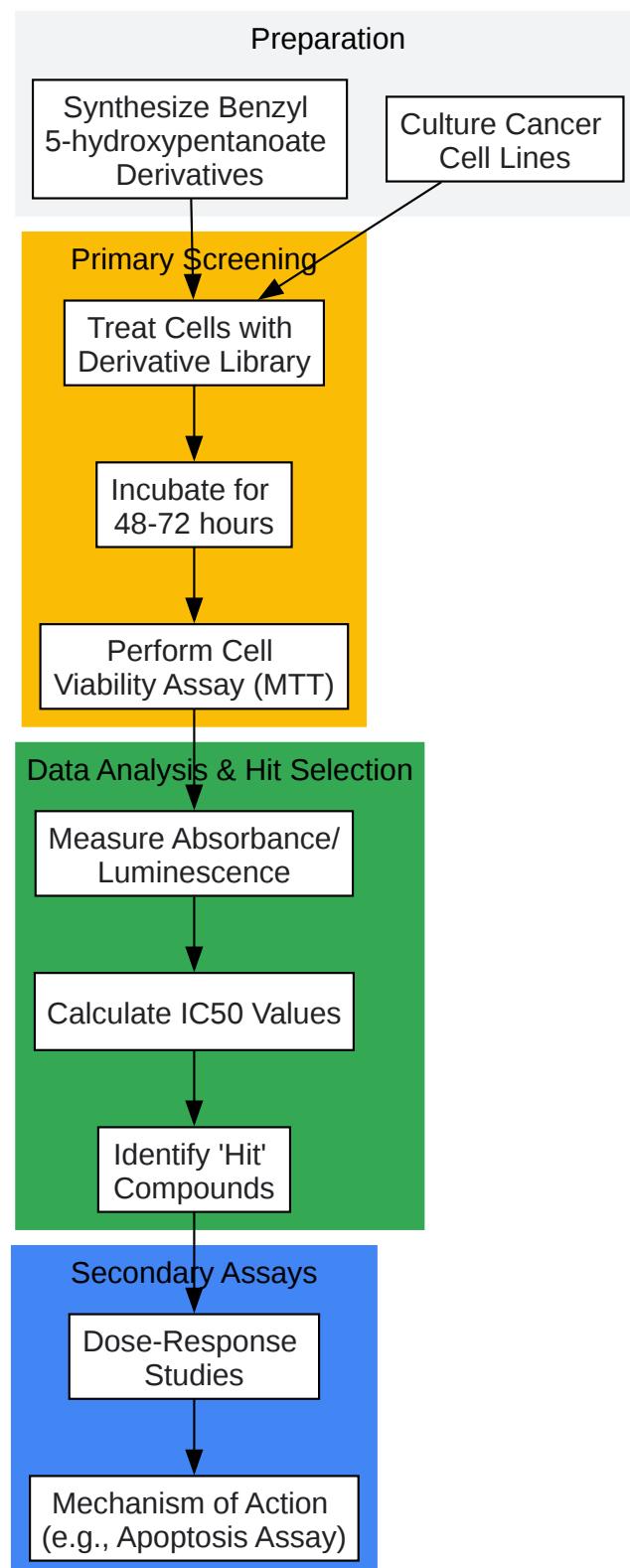
- Data Analysis:

- Subtract the background fluorescence from all readings.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: The Renin-Angiotensin System (RAS)



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References

- 1. resources.novusbio.com [resources.novusbio.com]
- 2. 2.8. Renin Inhibition Assay [bio-protocol.org]
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